Cas no 883633-95-2 (1-(3-chlorophenyl)-4-1-(3-methylbutyl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one)
1-(3-chlorophenyl)-4-1-(3-methylbutyl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-(3-chlorophenyl)-4-1-(3-methylbutyl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one
- F3243-0696
- AKOS016166564
- AKOS001513535
- 1-(3-chlorophenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
- 1-(3-chlorophenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- 1-(3-chlorophenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one
- 883633-95-2
- CCG-142530
-
- Inchi: 1S/C22H24ClN3O/c1-15(2)10-11-25-20-9-4-3-8-19(20)24-22(25)16-12-21(27)26(14-16)18-7-5-6-17(23)13-18/h3-9,13,15-16H,10-12,14H2,1-2H3
- InChI Key: GFJSANNMAWDQRE-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)N1C(CC(C2=NC3C=CC=CC=3N2CCC(C)C)C1)=O
Computed Properties
- Exact Mass: 381.1607901g/mol
- Monoisotopic Mass: 381.1607901g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 528
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 38.1Ų
1-(3-chlorophenyl)-4-1-(3-methylbutyl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3243-0696-2μmol |
1-(3-chlorophenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one |
883633-95-2 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
| Life Chemicals | F3243-0696-5μmol |
1-(3-chlorophenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one |
883633-95-2 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3243-0696-10μmol |
1-(3-chlorophenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one |
883633-95-2 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3243-0696-20μmol |
1-(3-chlorophenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one |
883633-95-2 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
| Life Chemicals | F3243-0696-1mg |
1-(3-chlorophenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one |
883633-95-2 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
| Life Chemicals | F3243-0696-2mg |
1-(3-chlorophenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one |
883633-95-2 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
| Life Chemicals | F3243-0696-3mg |
1-(3-chlorophenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one |
883633-95-2 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3243-0696-4mg |
1-(3-chlorophenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one |
883633-95-2 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
| Life Chemicals | F3243-0696-5mg |
1-(3-chlorophenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one |
883633-95-2 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3243-0696-10mg |
1-(3-chlorophenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one |
883633-95-2 | 90%+ | 10mg |
$79.0 | 2023-04-26 |
1-(3-chlorophenyl)-4-1-(3-methylbutyl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 1-(3-chlorophenyl)-4-1-(3-methylbutyl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one
1-(3-Chlorophenyl)-4-1-(3-Methylbutyl)-1H-1,3-Benzodiazol-2-Ylpyrrolidin-2-One: A Comprehensive Overview
The compound with CAS No. 883633-95-2, commonly referred to as 1-(3-chlorophenyl)-4-1-(3-methylbutyl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is notable for its complex structure, which incorporates a pyrrolidinone ring fused with a benzodiazole moiety, along with substituents that enhance its chemical reactivity and biological activity. Recent studies have highlighted its potential applications in drug development, particularly in the design of novel therapeutics targeting specific cellular pathways.
Benzodiazole derivatives have long been recognized for their unique electronic properties and ability to participate in various chemical reactions. The presence of the benzodiazole ring in this compound contributes to its stability and reactivity, making it a valuable substrate for further functionalization. The pyrrolidinone ring, on the other hand, introduces additional flexibility and hydrogen bonding capabilities, which are crucial for interactions within biological systems. Recent research has focused on optimizing the synthesis of this compound to improve yield and purity, leveraging advanced catalytic techniques and green chemistry principles.
The substituents attached to the benzodiazole and pyrrolidinone rings play a pivotal role in determining the compound's properties. The 3-chlorophenyl group introduces electron-withdrawing effects, which can modulate the electronic environment of the molecule and influence its reactivity. Similarly, the 3-methylbutyl group adds steric bulk, potentially affecting the molecule's solubility and bioavailability. These features make the compound a promising candidate for applications in medicinal chemistry, where fine-tuning molecular properties is essential for achieving desired pharmacological outcomes.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular modeling studies on this compound. These studies have provided insights into its three-dimensional structure, electronic distribution, and potential binding modes with biological targets. For instance, simulations have revealed that the benzodiazole moiety can act as a π-interacting surface, facilitating interactions with aromatic regions of proteins. Additionally, the pyrrolidinone ring has been shown to form hydrogen bonds with key residues in enzyme active sites, suggesting its potential role as a scaffold in drug design.
In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic aromatic substitution and cyclization reactions. The use of microwave-assisted synthesis has been reported to significantly accelerate reaction times while maintaining high yields. Furthermore, efforts have been made to explore sustainable synthetic routes that minimize waste generation and reduce environmental impact. These developments underscore the importance of adopting eco-friendly practices in modern chemical synthesis.
The biological evaluation of 1-(3-chlorophenyl)-4-1-(3-methylbutyl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one has revealed promising results in various assays. In vitro studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary pharmacokinetic studies indicate favorable absorption profiles, which are critical for drug delivery. However, further research is required to fully characterize its pharmacodynamic properties and assess its safety profile.
From an environmental perspective, understanding the fate and transport of this compound in natural systems is essential for ensuring its safe use. Recent studies have investigated its degradation pathways under simulated environmental conditions, such as soil microbial activity and photodegradation. These findings highlight the importance of designing chemicals with inherent biodegradability to minimize ecological risks.
In conclusion, 1-(3-chlorophenyl)-4-1-(3-methylbutyl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it an attractive target for both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play a significant role in advancing modern science and technology.
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